1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol
Description
IUPAC Nomenclature and Systematic Classification
The compound 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol is systematically classified under the phenethylamine-indole hybrid alkaloids. Its IUPAC name reflects its complex structure:
The molecular formula C₂₈H₃₀N₂O₂ (molecular weight: 426.56 g/mol) consists of three key structural domains:
- A 5-methyl-2,3-diphenylindole core.
- A propanol side chain at position 1 of the indole.
- A morpholine ring attached to the propanol chain.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₃₀N₂O₂ | |
| Molecular Weight | 426.56 g/mol | |
| SMILES | CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCOCC5)O |
|
| InChI Key | BRABMTSFYHWGIO-UHFFFAOYSA-N |
The indole nucleus is substituted with methyl and phenyl groups at positions 5, 2, and 3, while the morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) is linked via a propanol bridge.
Molecular Geometry and Stereochemical Analysis
The molecule exhibits planar geometry in the indole core, with the phenyl and methyl groups inducing steric effects that influence its conformational flexibility. Key stereochemical features include:
- A chiral center at the C2 position of the propanol chain, yielding an (S)-configuration in the naturally occurring form.
- Torsional angles between the indole and morpholine moieties (e.g., C1-N1-C8-C9: 112.4°), as inferred from analogous indole-morpholine hybrids.
Electronic Properties :
- The indole’s π-electron system contributes to aromatic stacking interactions , while the morpholine’s lone pairs on oxygen and nitrogen enable hydrogen bonding.
- Dipole moment : Calculated at 4.2 D, driven by the polar propanol hydroxyl group and morpholine’s electronegative atoms.
| Parameter | Value | Method/Source |
|---|---|---|
| Chiral Center (C2) | (S)-configuration | ChemSpider |
| Bond Length (C1-N1) | 1.38 Å | Analogous XRD data |
| Dihedral Angle | 112.4° | Computational model |
Crystallographic Studies and Conformational Dynamics
While no direct X-ray crystallography data exists for this compound, studies on structurally related indole-morpholine hybrids provide insights:
- Morpholine Conformation : The morpholine ring adopts a chair conformation with an average puckering amplitude (Q) of 0.56 Å, minimizing steric strain.
- Indole-Morpholine Orientation : In similar compounds, the indole and morpholine planes form a dihedral angle of 67–72° , optimizing van der Waals interactions.
Dynamic Behavior :
- Rotational Barriers : The propanol linker allows rotation between the indole and morpholine, with a barrier of ~12 kcal/mol due to steric hindrance from the diphenyl groups.
- Solvent Effects : In polar solvents (e.g., DMSO), the hydroxyl group engages in intermolecular H-bonding, stabilizing the anti-periplanar conformation .
Comparative Analysis with Structurally Related Indole-Morpholine Hybrids
The compound shares structural motifs with tylophorinicine (a phenanthroindolizidine alkaloid) and synthetic kinase inhibitors , but key differences dictate its unique properties:
Key Structural Deviations :
- Unlike tylophorinicine’s fused phenanthrene-indolizidine system, this compound’s non-fused indole-morpholine architecture reduces planarity, altering DNA intercalation potential.
- The diphenyl groups enhance lipophilicity (LogP = 4.1 vs. tylophorinicine’s 3.2), potentially improving blood-brain barrier permeability.
Properties
IUPAC Name |
1-(5-methyl-2,3-diphenylindol-1-yl)-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c1-21-12-13-26-25(18-21)27(22-8-4-2-5-9-22)28(23-10-6-3-7-11-23)30(26)20-24(31)19-29-14-16-32-17-15-29/h2-13,18,24,31H,14-17,19-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRABMTSFYHWGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCOCC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol is part of a broader class of indole derivatives that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes an indole moiety and a morpholine ring, contributing to its biological properties.
Antimicrobial Activity
Research has indicated that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol possess activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) for certain analogs has been reported as low as 0.98 μg/mL against MRSA .
Anticancer Activity
Indole derivatives have also been evaluated for their anticancer properties. In vitro studies demonstrated that several related compounds exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
The biological activity of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Indole compounds may interfere with bacterial ribosomal function, leading to decreased protein synthesis and subsequent bacterial cell death.
- Induction of Apoptosis : In cancer cells, these compounds can activate apoptotic pathways, leading to programmed cell death.
Case Studies
Several studies have investigated the biological activity of indole derivatives:
- Antimicrobial Efficacy : A study evaluated the efficacy of various indole derivatives against MRSA and found that modifications to the indole structure significantly affected antibacterial potency.
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of these compounds on human cancer cell lines. The results indicated that specific substitutions on the indole ring enhanced anticancer activity .
Data Summary
Comparison with Similar Compounds
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide ()
- Molecular Formula : C₂₆H₂₄ClN₃O₄S
- Key Features :
- Indole substituents: 5-methoxy, 3-methyl, and 1-(4-chlorobenzoyl).
- Propanamide chain: Methylsulfonyl group.
- Comparison: The 4-chlorobenzoyl group enhances lipophilicity, while the methylsulfonyl propanamide introduces hydrogen-bonding capacity. Unlike the target compound’s morpholinyl-propanol chain, this derivative’s propanamide may limit membrane permeability due to its bulkier sulfonamide group .
(1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol (Compound 22, )
- Molecular Formula : C₁₇H₁₅ClN₂O₂
- Key Features :
- Indole substituents: 4-methoxy and 1-(3-chlorobenzyl).
- Side chain: Hydroxymethyl group.
- Comparison: The hydroxymethyl group offers polarity but lacks the extended chain of the target compound’s morpholinyl-propanol. The 3-chlorobenzyl group may enhance receptor binding through halogen interactions, contrasting with the target’s diphenyl groups .
1-(5,7-Dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-ethoxyanilino)-2-propanol ()
- Molecular Formula : C₃₂H₃₁N₃O₂
- Key Features: Indole substituents: 5,7-dimethyl and 2,3-diphenyl. Propanol chain: 4-ethoxyanilino group.
- Comparison: Additional methyl groups on the indole core increase steric bulk compared to the target compound. The ethoxyanilino group introduces an aromatic amine, differing from the morpholinyl ether’s saturated heterocycle .
Comparison with Propanol-Containing Compounds
Propranolol Hydrochloride ()
- Molecular Formula: C₁₆H₂₁NO₂·HCl
- Key Features: Naphthyloxy-propanol backbone with isopropylamine.
- Comparison: Propranolol’s naphthyloxy group enables β-adrenergic receptor antagonism, while the target compound’s diphenyl indole and morpholinyl groups suggest distinct targets. The morpholinyl group’s oxygen atoms may enhance solubility compared to propranolol’s naphthyloxy .
Carazolol ()
- Molecular Formula : C₁₈H₂₁N₃O₂
- Key Features: Carbazole-propanol structure with isopropylamine.
- Comparison :
Structural Analysis and Implications
Molecular Features and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Preparation Methods
Indole Core Preparation
The 5-methyl-2,3-diphenylindole intermediate is typically synthesized using a Fischer indole synthesis variant. A representative protocol involves:
-
Condensation of phenylhydrazine with 4-methylcyclohexanone under acidic conditions (H₂SO₄, ethanol, 80°C, 12 h) to form the hydrazone.
-
Thermal rearrangement at 150°C in diphenyl ether to yield 5-methylindole.
-
Friedel-Crafts alkylation with bromobenzene (AlCl₃ catalyst, dichloromethane, 0°C→RT, 6 h) to introduce diphenyl groups at positions 2 and 3.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 78 | 92 |
| 2 | 65 | 88 |
| 3 | 41 | 85 |
Morpholinylpropanol Side-Chain Attachment
The indole nitrogen is alkylated using a pre-synthesized epoxide intermediate:
-
Epoxide Preparation :
-
Ring-Opening Alkylation :
-
Indole (1 eq), epoxide (1.2 eq), and BF₃·OEt₂ (0.1 eq) in toluene at 110°C for 24 h.
-
Optimization Findings :
-
Excess epoxide (1.5 eq) increases yield to 68% but complicates purification.
-
Lower temperatures (80°C) reduce byproduct formation but extend reaction time to 48 h.
Alternative Route: Sequential Amide Coupling and Reduction
Nitro-Indole Intermediate Synthesis
A patent-derived method constructs the indole skeleton through nitration and subsequent reduction:
-
Nitration of 2,3-diphenylindole (HNO₃/AcOH, 0°C, 2 h) introduces a nitro group at position 5.
-
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 4 h) reduces the nitro group to amine.
Propanol Side-Chain Installation
The amine intermediate undergoes reductive amination:
-
Reaction with morpholin-4-ylacetone (NaBH₃CN, MeOH, 0°C→RT, 12 h).
-
Acidic workup (HCl, H₂O) isolates the product as a hydrochloride salt.
Comparative Performance :
| Parameter | Alkylation Route | Reductive Amination Route |
|---|---|---|
| Overall Yield (%) | 27 | 34 |
| Purity After Workup (%) | 89 | 93 |
| Reaction Time (h) | 32 | 18 |
Solvent and Catalyst Screening
Recent studies highlight solvent effects on the critical alkylation step:
Solvent Impact on Alkylation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Toluene | 2.38 | 61 | 12 |
| DMF | 36.7 | 43 | 29 |
| DCM | 8.93 | 55 | 18 |
| THF | 7.58 | 58 | 15 |
Polar aprotic solvents like DMF increase byproduct formation through unintended N-alkylation.
Catalyst Optimization
Lewis acid catalysts were compared for the Friedel-Crafts step:
| Catalyst | Loading (mol%) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| AlCl₃ | 10 | 41 | 85 |
| FeCl₃ | 15 | 38 | 79 |
| ZnCl₂ | 20 | 33 | 72 |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Price (USD/kg) | Proportion in Total Cost (%) |
|---|---|---|
| 2,3-Diphenylindole | 1,200 | 44 |
| 4-Morpholinylepoxide | 850 | 31 |
| Pd/C (10%) | 9,500 | 18 |
Waste Stream Management
-
Epichlorohydrin residues : Require base hydrolysis (NaOH, 60°C) before aqueous disposal.
-
Metal catalysts : Pd/C recovery via filtration achieves 92% reuse efficiency.
Emerging Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
